molecular formula C16H12F2N2O3 B3014970 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea CAS No. 2034491-83-1

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea

Cat. No. B3014970
CAS RN: 2034491-83-1
M. Wt: 318.28
InChI Key: AJIPAVUXROJRNT-UHFFFAOYSA-N
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Description

The compound is a urea derivative with a bifuran and a difluorophenyl group. Urea, also known as carbamide, is an organic compound with the formula CO(NH2)2 . Bifuran is a type of heterocyclic compound consisting of two furan rings, and difluorophenyl refers to a phenyl group with two fluorine substitutions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the bifuran and difluorophenyl groups. Urea itself has a planar structure with the carbonyl group (C=O) and two amine groups (-NH2) attached to the central carbon .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Urea derivatives can participate in a variety of reactions, including heteroarylation .


Physical And Chemical Properties Analysis

Urea has a number of physical and chemical properties, including solubility in water, a specific gravity of 1.34, and a molecular weight of 60.06 grams . The properties of the specific compound you mentioned would likely vary based on the bifuran and difluorophenyl groups.

Scientific Research Applications

Synthesis and Bioactivity

The compound "1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea" was synthesized by coupling purified furfural with urea. It exhibited broad-spectrum activity against pathogens like Escherichia coli, Salmonella typhi, and Staphylococcus aureus, except Bacillus subtilis, indicating potential for medicinal applications and drug development (Donlawson et al., 2020).

Renewable Resource-Based Polymers

Research on renewable resources led to the synthesis of a crystalline polymer resin from 2,5-diformylfuran (DFF) and urea, showcasing the use of furan derivatives in creating sustainable materials (Amarasekara et al., 2009).

Nature of Urea-Fluoride Interaction

A study investigated the interaction between urea derivatives and fluoride ions, revealing insights into hydrogen bonding and proton transfer mechanisms. This research contributes to understanding the chemical behavior of urea derivatives in different environments (Boiocchi et al., 2004).

Crystal Structure Analysis

The crystal structure of a related compound, "1‐(2‐Chloro‐3,5‐difluorophenyl)‐3‐(2,6‐dichlorobenzoyl)urea," was analyzed to understand the molecular conformation and intermolecular hydrogen bonds. Such studies are crucial for the development of new materials and pharmaceuticals (Yan et al., 2007).

Antimicrobial Activity

The synthesis of "N-(4-Chloro-2-trifluoroactyl phenyl) - Aminothiazole Derivatives" from urea derivatives demonstrated significant antibacterial and antifungal activity. This highlights the potential of urea derivatives in developing new antimicrobial agents (Sujatha et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, some urea derivatives are used in medicinal chemistry, where their mechanism of action would involve interacting with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Urea itself is generally safe to handle, although precautions should be taken to avoid unnecessary exposure .

Future Directions

The future directions for research into this compound could involve exploring its potential applications in various fields, such as medicinal chemistry or material science .

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3/c17-11-3-1-4-12(18)15(11)20-16(21)19-9-10-6-7-14(23-10)13-5-2-8-22-13/h1-8H,9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIPAVUXROJRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC=C(O2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea

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